molecular formula C10H8F4O3 B12062631 Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Cat. No.: B12062631
M. Wt: 252.16 g/mol
InChI Key: SLOWPQZCYMEMRO-UHFFFAOYSA-N
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Description

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate is an organic compound with the molecular formula C10H8F4O3. This compound is characterized by the presence of a benzoate group attached to a tetrafluoroethoxy moiety. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate typically involves the reaction of methyl 2-hydroxybenzoate with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methyl 2-hydroxybenzoate+1,1,2,2-tetrafluoroethanolMethyl 2-(1,1,2,2-tetrafluorethoxy)benzoate\text{Methyl 2-hydroxybenzoate} + \text{1,1,2,2-tetrafluoroethanol} \rightarrow \text{this compound} Methyl 2-hydroxybenzoate+1,1,2,2-tetrafluoroethanol→Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-(1,1,2,2-tetrafluorethoxy)benzoic acid.

    Reduction: Formation of 2-(1,1,2,2-tetrafluorethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate involves its interaction with specific molecular targets. The tetrafluoroethoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

  • Methyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
  • Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
  • Methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate

Comparison: Methyl 2-(1,1,2,2-tetrafluorethoxy)benzoate is unique due to the position of the tetrafluoroethoxy group on the benzoate ring. This positional difference can significantly impact the compound’s chemical properties and reactivity. For example, the 2-position may offer steric hindrance or electronic effects that are not present in the 3- or 4-position analogs, leading to different reactivity and applications.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

methyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate

InChI

InChI=1S/C10H8F4O3/c1-16-8(15)6-4-2-3-5-7(6)17-10(13,14)9(11)12/h2-5,9H,1H3

InChI Key

SLOWPQZCYMEMRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(C(F)F)(F)F

Origin of Product

United States

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